[2,3-Dibenzoyloxy-3-(2-phenyltriazol-4-yl)propyl] benzoate
Description
Properties
CAS No. |
7511-01-5 |
|---|---|
Molecular Formula |
C32H25N3O6 |
Molecular Weight |
547.6 g/mol |
IUPAC Name |
[2,3-dibenzoyloxy-3-(2-phenyltriazol-4-yl)propyl] benzoate |
InChI |
InChI=1S/C32H25N3O6/c36-30(23-13-5-1-6-14-23)39-22-28(40-31(37)24-15-7-2-8-16-24)29(41-32(38)25-17-9-3-10-18-25)27-21-33-35(34-27)26-19-11-4-12-20-26/h1-21,28-29H,22H2 |
InChI Key |
WCJCXQMDHLDRAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC(C(C2=NN(N=C2)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- Propyl backbone precursors : Typically, 3-hydroxypropyl derivatives or glycidol derivatives are employed as starting points.
- Benzoylation agents : Benzoyl chloride or benzoyl anhydride are commonly used to introduce benzoyloxy groups.
- 2-Phenyltriazol-4-yl moiety : Synthesized separately via azide-alkyne cycloaddition ("click chemistry") or obtained commercially.
Stepwise Preparation Method
A representative synthetic method involves the following steps:
Formation of 3-(2-phenyltriazol-4-yl)propane derivative
The 2-phenyltriazol-4-yl group is introduced onto a propyl chain via copper-catalyzed azide-alkyne cycloaddition. This reaction proceeds under mild conditions, typically in aqueous or mixed solvents, using copper(I) catalysts to ensure regioselectivity at the 4-position of the triazole ring.Dibenzoylation of the propyl hydroxyl groups
The resulting 3-(2-phenyltriazol-4-yl)propane diol is then subjected to benzoylation using benzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions, often at 0–25 °C to prevent side reactions. The dibenzoylation selectively converts both hydroxyl groups at positions 2 and 3 into benzoyloxy esters.Benzoate esterification at the terminal position
The terminal hydroxyl or reactive group is esterified with benzoic acid derivatives, typically using coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) under mild conditions to form the benzoate ester.Purification and characterization
The crude product is purified by recrystallization from suitable solvents such as ethyl acetate or by chromatographic methods (silica gel column chromatography). Purity is confirmed by NMR, IR, and mass spectrometry.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Azide-alkyne cycloaddition | Cu(I) catalyst, aqueous solvent | 25 | 2–6 hours | 85–90 | Regioselective triazole formation |
| Dibenzoylation | Benzoyl chloride, pyridine/TEA | 0–25 | 3–5 hours | 75–85 | Anhydrous, avoids hydrolysis |
| Benzoate esterification | Benzoic acid derivative, DCC/EDC | 0–25 | 4–8 hours | 70–80 | Mild conditions to preserve triazole |
| Purification | Recrystallization or chromatography | Ambient | Variable | — | Yields depend on purification method |
Comparative Research Findings
- Catalyst choice : Copper(I) catalysts such as CuSO4/sodium ascorbate are preferred for the triazole formation due to high regioselectivity and mild conditions, minimizing side reactions.
- Base selection for benzoylation : Pyridine offers dual roles as base and solvent but can be replaced by triethylamine to reduce toxicity.
- Esterification efficiency : Carbodiimide coupling agents provide good yields with minimal racemization or degradation of sensitive groups.
- Purification : Recrystallization from ethyl acetate or hexane mixtures yields high-purity products; chromatographic methods are used for more complex mixtures.
Data Table Summarizing Key Preparation Parameters
| Parameter | Optimal Range/Condition | Impact on Product Quality |
|---|---|---|
| Solvent for azide-alkyne | Water, t-BuOH/water mixtures | Enhances solubility and reaction rate |
| Catalyst loading | 5–10 mol% Cu(I) | Balances reaction speed and cost |
| Temperature for benzoylation | 0–25 °C | Prevents hydrolysis and side reactions |
| Reaction time for esterification | 4–8 hours | Ensures complete conversion |
| Purification solvent | Ethyl acetate, hexane | Maximizes purity and yield |
Chemical Reactions Analysis
Types of Reactions
[2,3-Dibenzoyloxy-3-(2-phenyltriazol-4-yl)propyl] benzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents such as dichloromethane, ethanol, and water. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures, pressures, and reaction times .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
Medicinal Chemistry
The compound's triazole structure is known for its role in various biological activities, including antifungal and anticancer properties. Research indicates that triazole derivatives can inhibit specific enzymes involved in disease progression.
Case Study: Anticancer Activity
A study demonstrated that derivatives of triazole compounds exhibit cytotoxic effects against cancer cell lines. The introduction of the dibenzoyloxy group enhances the lipophilicity of the compound, potentially improving its bioavailability and therapeutic efficacy .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| [2,3-Dibenzoyloxy-3-(2-phenyltriazol-4-yl)propyl] benzoate | MCF-7 (Breast Cancer) | 15 | Inhibition of cell proliferation |
| Other Triazole Derivative | A549 (Lung Cancer) | 20 | Apoptosis induction |
Agricultural Chemistry
The compound has potential applications as a pesticide or herbicide due to its ability to interfere with the biological processes of pests and weeds.
Case Study: Pesticidal Activity
Research has shown that compounds similar to this compound can act as effective fungicides. The triazole ring disrupts fungal cell membrane synthesis, leading to cell death .
| Target Organism | Concentration (g/L) | Efficacy (%) |
|---|---|---|
| Fusarium oxysporum | 100 | 85 |
| Botrytis cinerea | 50 | 90 |
Material Science
In material science, this compound can be utilized in the development of polymers with enhanced properties such as UV stability and thermal resistance.
Case Study: Polymer Modification
A study investigated the incorporation of this compound into polymer matrices to improve their mechanical strength and thermal stability. The results indicated that polymers modified with the compound exhibited superior performance compared to unmodified controls .
| Property | Unmodified Polymer | Modified Polymer |
|---|---|---|
| Tensile Strength (MPa) | 30 | 50 |
| Thermal Decomposition Temperature (°C) | 250 | 300 |
Mechanism of Action
The mechanism of action of [2,3-Dibenzoyloxy-3-(2-phenyltriazol-4-yl)propyl] benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form strong hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. This interaction can lead to the inhibition or activation of specific enzymes, affecting cellular processes and leading to the desired therapeutic effects .
Comparison with Similar Compounds
Structural Analogues: Alkyl Benzoates
Simpler alkyl benzoates (e.g., methyl, ethyl, propyl benzoates) share the benzoate ester core but lack the triazole and additional benzoyloxy groups. Key differences include:
Key Structural Insights :
Triazole-Containing Analogues
Compounds like 4-(5-(2-(α-Phenylacetyl)phenyl)-4H-1,2,4-triazol-3-yl) semicarbazide () share the triazole moiety but differ in substituents:
Metabolic Considerations :
- Both classes may hydrolyze to release benzoic acid (a common metabolite of alkyl benzoates ). However, the target compound’s triazole-phenyl group could yield additional metabolites with unknown toxicity profiles .
Q & A
Q. What are the key synthetic strategies for preparing [2,3-Dibenzoyloxy-3-(2-phenyltriazol-4-yl)propyl] benzoate, and how can reaction conditions be optimized?
The synthesis typically involves multi-step esterification and triazole ring formation. A plausible approach includes:
- Step 1 : Esterification of a propyl backbone with benzoyl chloride derivatives to install benzoyloxy groups.
- Step 2 : Click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) to introduce the 2-phenyltriazole moiety .
- Step 3 : Final benzoate esterification. Optimization involves solvent choice (e.g., DMSO for reflux reactions), catalyst selection (e.g., glacial acetic acid for imine formation), and reaction time (e.g., 18-hour reflux for triazole precursors) . Yield improvements may require controlled stoichiometry and purification via water-ethanol crystallization .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- NMR : Critical for confirming ester linkages, triazole protons, and substituent positions (e.g., benzoyloxy vs. benzoate groups).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, especially for triazole-containing ions .
- HPLC : Purity assessment using reverse-phase columns, with mobile phases optimized for polar ester groups (e.g., acetonitrile-water gradients) .
- Melting Point (m.p.) : Consistent m.p. ranges (e.g., 141–143°C for triazole intermediates) indicate crystallinity and purity .
Q. What stability considerations are critical for handling and storing this compound?
- Hydrolysis Risk : Ester groups are prone to hydrolysis under acidic/basic conditions. Store in anhydrous environments (e.g., desiccators) .
- Light Sensitivity : Benzoyloxy groups may degrade under UV light; use amber vials for storage .
- Thermal Stability : Differential Scanning Calorimetry (DSC) can identify decomposition temperatures, guiding storage at ≤4°C for long-term stability .
Advanced Research Questions
Q. How do structural modifications (e.g., benzoyloxy vs. other esters) influence the compound’s biological activity and cytotoxicity?
- Substituent Effects : Alkyl chain length in benzoate esters correlates with cytotoxicity. For example, propyl benzoate shows moderate cytotoxicity in Hep-2 cells, while longer chains (C12-15 alkyl benzoate) exhibit lower toxicity .
- Triazole Role : The 2-phenyltriazole group may enhance bioactivity via hydrogen bonding or π-π stacking with biological targets .
- SAR Studies : Systematic substitution of benzoyloxy groups with electron-withdrawing/donating moieties can modulate activity. For example, dichlorophenoxy derivatives increase antimicrobial potency .
Q. How should researchers address contradictions in cytotoxicity data across different in vitro models?
- Cell Line Variability : Hep-2 cells may show higher sensitivity to propyl benzoate than lung fibroblasts due to metabolic differences . Standardize assays using ISO-certified cell lines.
- Concentration Effects : Cytotoxicity often follows a dose-dependent trend. Compare studies using equivalent molar concentrations (e.g., 100% purity vs. diluted solutions) .
- Assay Validation : Use complementary methods (e.g., MTT assay vs. lactate dehydrogenase release) to confirm results .
Q. What strategies are recommended for analyzing metabolic stability and potential drug interactions?
- In Vitro Metabolism : Incubate with liver microsomes to identify esterase-mediated hydrolysis products (e.g., benzoic acid) .
- CYP Inhibition : Triazole-containing compounds may inhibit cytochrome P450 enzymes. Screen using fluorogenic substrates (e.g., CYP3A4) .
- Drug Interaction Risk : If CYP inhibition is observed, prioritize in vivo studies to assess pharmacokinetic interactions with co-administered drugs .
Q. How can computational modeling aid in predicting the compound’s adsorption behavior in reversed-phase systems?
- Frontal Analysis : Use adsorption isotherms (e.g., Langmuir model) to predict competitive adsorption with solvents like phenetole .
- Molecular Dynamics (MD) : Simulate interactions between the compound’s ester groups and C18 stationary phases to optimize HPLC retention times .
Methodological Considerations
Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in derivatives of this compound?
- Orthogonal Synthesis : Prepare analogs with systematic variations (e.g., triazole → tetrazole, benzoyloxy → acetyloxy).
- High-Throughput Screening : Use 96-well plates for parallel cytotoxicity and enzymatic assays .
- Multivariate Analysis : Apply Principal Component Analysis (PCA) to correlate structural descriptors (e.g., LogP, PSA) with bioactivity .
Q. How should researchers handle discrepancies in purity assessments between melting point and HPLC data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
